N-isobutyl-2-(4-methylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Description
N-isobutyl-2-(4-methylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C27H33N5O3 and its molecular weight is 475.593. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds structurally similar to N-isobutyl-2-(4-methylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide, particularly those within the triazole and quinazoline classes, have shown promising antimicrobial properties. For instance, novel 1H-1,2,3-triazole-4-carboxamides synthesized via click azide reactions demonstrated moderate to good antimicrobial activities against primary pathogens, including both Gram-positive and Gram-negative bacteria as well as pathogenic yeast strains (Pokhodylo et al., 2021).
Analgesic Activity
Another area of application for compounds structurally akin to this compound is in the field of pain management. Certain pyrazole and triazole derivatives bearing a quinazoline moiety have been synthesized and evaluated for their analgesic activity, showing potential as pain relief agents (Saad et al., 2011).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of novel compounds, including those related to this compound, are continuously being explored. For example, a series of N-(benzo[d]thiazol-2-yl)-[1,2,4]triazolo[4,3-c]quinazoline-5-carboxamide derivatives were synthesized and subjected to in vitro antioxidant and antibacterial activity evaluations. Some of these compounds were found to be active as antioxidant agents and antibacterial agents, suggesting their potential in pharmaceutical applications (Gadhave & Kuchekar, 2020).
Properties
IUPAC Name |
4-(3-methylbutyl)-2-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N5O3/c1-17(2)12-13-30-25(34)22-11-10-21(24(33)28-15-18(3)4)14-23(22)32-26(30)29-31(27(32)35)16-20-8-6-19(5)7-9-20/h6-11,14,17-18H,12-13,15-16H2,1-5H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZQBWKXVSFUQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NCC(C)C)C(=O)N(C3=N2)CCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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